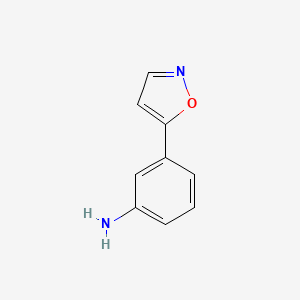

3-(Isoxazol-5-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,2-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFVFIPIWPLRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586328 | |

| Record name | 3-(1,2-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832740-15-5 | |

| Record name | 3-(1,2-Oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,2-oxazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(Isoxazol-5-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 3-(Isoxazol-5-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and predicted characterization data based on established chemical principles and spectral data from analogous structures. The protocols and data herein serve as a foundational resource for researchers embarking on the synthesis and further investigation of this and related compounds.

Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with a commercially available starting material, 3-aminoacetophenone. The pathway involves the formation of an oxime, followed by its conversion to an enaminone, and subsequent cyclization to form the isoxazole ring.

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Synthesis of 1-(3-Aminophenyl)ethanone oxime

This procedure outlines the formation of the oxime from 3-aminoacetophenone.

Materials:

-

3-Aminoacetophenone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 3-aminoacetophenone (1.0 equiv) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (3.0 equiv) to the solution.

-

Slowly add a solution of sodium hydroxide (8.0 equiv) in water.

-

Heat the reaction mixture to 60 °C and stir for 1 hour.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the remaining solid residue in water and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude oxime, which can be purified by recrystallization.

Synthesis of 3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one

This step involves the reaction of the oxime with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.

Materials:

-

1-(3-Aminophenyl)ethanone oxime

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(3-aminophenyl)ethanone oxime (1.0 equiv) in an anhydrous solvent.

-

Add DMF-DMA (1.2 equiv) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[2]

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone. This intermediate is often used in the next step without further purification.

Synthesis of this compound

The final step is the cyclization of the enaminone with hydroxylamine to form the isoxazole ring.

Materials:

-

3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one

-

Hydroxylamine hydrochloride

-

Base (e.g., Potassium hydroxide)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve the crude enaminone (1.0 equiv) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.5 equiv) in water.

-

Reflux the reaction mixture for 12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into crushed ice.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

Purification

The crude this compound can be purified by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (or amine-functionalized silica for better results with amines)

-

Eluent system (e.g., Hexane/Ethyl acetate gradient)

Procedure:

-

Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexane/Ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).[5][6]

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds.

| Property | Expected Value/Observation | Reference Compounds |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.18 g/mol | - |

| Appearance | Likely a solid at room temperature | Aromatic amines and isoxazoles are often solids. |

| Melting Point | To be determined experimentally | - |

| ¹H NMR | Aromatic protons (phenyl ring): δ 7.0-8.0 ppm; Isoxazole protons: singlet around δ 6.5-7.0 ppm and a doublet around δ 8.5 ppm; Amine protons: broad singlet, chemical shift can vary. | 3-Phenylisoxazole[7][8], Aniline derivatives |

| ¹³C NMR | Aromatic carbons: δ 110-150 ppm; Isoxazole carbons: δ 95-170 ppm. | 3-Phenylisoxazole[7][9] |

| IR Spectroscopy | N-H stretch (amine): 3300-3500 cm⁻¹ (two bands for primary amine); C=N stretch (isoxazole): ~1615 cm⁻¹; N-O stretch (isoxazole): ~1400 cm⁻¹; C-N stretch (aromatic amine): 1250-1335 cm⁻¹. | Aniline[10][11][12], 3,5-Diarylisoxazoles[13] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 160. Fragmentation pattern would likely involve cleavage of the isoxazole ring. | 3,5-Diarylisoxazoles[13], General isoxazole fragmentation patterns[14][15] |

Workflow and Logical Relationships

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a robust starting point for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their experimental observations. The predicted characterization data will serve as a valuable reference for confirming the identity and purity of the synthesized compound.

References

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. biotage.com [biotage.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rsc.org [rsc.org]

- 8. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. wikieducator.org [wikieducator.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 3-(Isoxazol-5-yl)aniline: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Isoxazol-5-yl)aniline is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic methodologies. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate its application in research and development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₈N₂O | [1][2][3][4] |

| Molecular Weight | 160.18 g/mol | [1][2] |

| CAS Number | 832740-15-5 | [1][2][3] |

| Appearance | Solid (form not specified) | Inferred from supplier data |

| Purity | Typically available at ≥95% | [1][2] |

| Melting Point | Not available | Data not found in searches |

| Boiling Point | Not available | Data not found in searches |

| Density | Not available | Data not found in searches |

| pKa | Not available | Data not found in searches |

| Solubility | Not available | Data not found in searches |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on the analysis of its structural components and data from related isoxazole and aniline derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the aniline ring and the isoxazole ring. The aromatic protons of the aniline moiety will appear as a complex multiplet in the aromatic region. The isoxazole ring protons will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the benzene ring will resonate in the aromatic region, while the carbons of the isoxazole ring will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and heterocyclic rings, C=C and C=N stretching vibrations within the rings, and N-O stretching of the isoxazole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160.18).

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of this compound, a plausible route starts from 3-ethynylaniline.

Experimental Protocol: Synthesis from 3-Ethynylaniline (General Procedure)

This protocol is a generalized procedure based on known methods for isoxazole synthesis.[5]

Materials:

-

3-Ethynylaniline[6]

-

An appropriate aldoxime (e.g., formaldoxime or a protected equivalent)

-

Oxidizing agent (e.g., sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS))

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., triethylamine or pyridine, if necessary)

Procedure:

-

Dissolve the aldoxime in the chosen solvent.

-

Add the oxidizing agent dropwise to the solution at room temperature to generate the nitrile oxide in situ. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

In a separate flask, dissolve 3-ethynylaniline in the same solvent.

-

Slowly add the in situ generated nitrile oxide solution to the 3-ethynylaniline solution.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction by TLC until the starting materials are consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its two key functional components: the aniline moiety and the isoxazole ring.

Reactivity of the Aniline Group

The amino group (-NH₂) on the benzene ring is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions.[7][8][9][10]

-

Electrophilic Aromatic Substitution: Due to the activating nature of the amino group, direct halogenation (e.g., with bromine water) is likely to result in polysubstitution.[9][10] To achieve monosubstitution, the reactivity of the amino group can be attenuated by converting it to an amide (e.g., acetanilide) prior to the electrophilic substitution step.[8]

-

Diazotization: The primary amino group can undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.[9] This intermediate is highly versatile and can be converted to a wide range of functional groups through Sandmeyer and related reactions.

-

Acylation and Alkylation: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to react with acylating agents (e.g., acyl chlorides, anhydrides) to form amides and with alkylating agents (e.g., alkyl halides) to form secondary and tertiary amines.[9]

Reactivity of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle that is generally stable but can undergo ring-opening reactions under certain conditions.

-

Ring Opening: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under reductive or basic conditions. This can lead to the formation of various acyclic compounds.

-

Substitution Reactions: Electrophilic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. Nucleophilic attack is more likely to occur, particularly at the carbon atoms adjacent to the heteroatoms.

Applications in Drug Discovery and Materials Science

The unique combination of the aniline and isoxazole moieties makes this compound a valuable scaffold in several areas:

-

Medicinal Chemistry: The isoxazole ring is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities.[6][11][12] The aniline portion provides a convenient handle for further functionalization, allowing for the synthesis of libraries of compounds for drug screening. Derivatives of isoxazolyl-anilines have been investigated for their potential as antineoplastic agents.[13]

-

Materials Science: The rigid, planar structure of the isoxazole and benzene rings, combined with the potential for hydrogen bonding from the amine group, makes this molecule an interesting candidate for the development of organic electronic materials, liquid crystals, and polymers with specific optical or electronic properties.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and materials science. This guide has summarized its key chemical properties and reactivity, providing a foundation for its use in synthetic applications. Further research to fully characterize its physical properties and explore its diverse reactivity is warranted.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [chemdict.com]

- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. askfilo.com [askfilo.com]

- 10. byjus.com [byjus.com]

- 11. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 12. biolmolchem.com [biolmolchem.com]

- 13. Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Isoxazol-5-yl)aniline: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-(Isoxazol-5-yl)aniline. These predictions are derived from known spectral data of substituted anilines and isoxazoles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 1H | Isoxazole H-3 |

| ~7.4-7.2 | Triplet | 1H | Aniline H-5 |

| ~7.1 | Doublet of doublets | 1H | Aniline H-6 |

| ~6.9 | Triplet | 1H | Aniline H-2 |

| ~6.8 | Doublet of doublets | 1H | Aniline H-4 |

| ~6.7 | Singlet | 1H | Isoxazole H-4 |

| ~3.8 | Broad singlet | 2H | -NH₂ |

Predicted in a non-polar deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Isoxazole C-5 |

| ~152 | Isoxazole C-3 |

| ~147 | Aniline C-3 |

| ~130 | Aniline C-1 |

| ~129 | Aniline C-5 |

| ~119 | Aniline C-6 |

| ~116 | Aniline C-2 |

| ~114 | Aniline C-4 |

| ~97 | Isoxazole C-4 |

Predicted in a non-polar deuterated solvent like CDCl₃.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| 3150-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | C=C stretching (aromatic ring) and N-H bending |

| 1500-1400 | Medium to Strong | C=N stretching (isoxazole ring) |

| 1300-1000 | Medium | C-N stretching |

| 900-670 | Strong | Aromatic C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 160.06 | [M]⁺ (Molecular Ion) |

| 132 | Loss of CO |

| 104 | Loss of C₂H₂O |

| 92 | Aniline fragment |

| 65 | Loss of HCN from aniline fragment |

The fragmentation of 3,5-disubstituted isoxazoles is predictable and can be used for isomer determination. The molecular ion can rearrange with N-O bond cleavage.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3] The choice of solvent is crucial as it should completely dissolve the compound without interfering with the spectral regions of interest.[2]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.[2] If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.[3]

-

Transfer the clear solution into a clean 5 mm NMR tube.[2]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

Shim the magnetic field to achieve maximum homogeneity and resolution.[2]

-

Tune the probe to the desired nucleus (¹H or ¹³C).[2]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the NMR spectrum.[4]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction:

-

Ionization:

-

Mass Analysis and Detection:

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Potential Biological Activities of 3-(Isoxazol-5-yl)aniline Derivatives

Abstract

The isoxazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] When coupled with an aniline moiety, the resulting 3-(isoxazol-5-yl)aniline derivatives present a versatile structural framework for the development of novel therapeutic agents. These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and structurally related analogues. It includes detailed experimental protocols for key biological assays, quantitative data summaries, and visualizations of relevant pathways and workflows to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with nitrogen and oxygen-containing rings like isoxazole being of particular importance.[1][3] The isoxazole ring is an aromatic five-membered heterocycle known for its ability to engage with biological targets through various non-covalent interactions.[2][3] Its derivatives are found in several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin, highlighting its therapeutic relevance.[4][5]

The aniline scaffold is another critical pharmacophore, providing a versatile platform for substitution and modification of physicochemical properties. The combination of these two moieties into the this compound core structure creates a unique chemical entity with potential for multifaceted biological engagement. This guide explores the therapeutic landscape of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, among others.

General Synthesis Strategies

The synthesis of isoxazole derivatives, including those bearing an aniline group, often proceeds through the formation of the isoxazole ring via cycloaddition reactions. A common and versatile method is the [3+2] cycloaddition between a nitrile oxide and an alkyne. Another prevalent route involves the condensation reaction of a hydroxylamine with an α,β-unsaturated carbonyl compound, such as a chalcone.[2][4]

Below is a generalized workflow for the synthesis of a 3,5-disubstituted isoxazole, which can be adapted for aniline-containing derivatives.

Potential Biological Activities

Derivatives of the isoxazole-aniline scaffold have been investigated for a range of therapeutic applications. The electronic properties and steric profile of substituents on both the isoxazole and aniline rings play a crucial role in modulating their biological effects.

Anticancer Activity

Isoxazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[6][7] Several studies have demonstrated the cytotoxicity of isoxazole-aniline analogues against a panel of human cancer cell lines.

For instance, a series of novel isoxazole-piperazine hybrids, where the piperazine links the isoxazole core to a substituted phenyl group, were evaluated for their cytotoxic activities against liver and breast cancer cell lines.[7] Compounds 5m and 5o from this series showed potent cytotoxicity, inducing oxidative stress that leads to apoptosis and cell cycle arrest.[7] This was associated with the inhibition of the Akt survival pathway and activation of the p53 protein.[7]

| Compound | Huh7 (Liver) | Mahlavu (Liver) | MCF-7 (Breast) |

| 5l | 3.7 ± 0.2 | 2.5 ± 0.1 | 1.9 ± 0.1 |

| 5m | 0.4 ± 0.0 | 0.3 ± 0.0 | 0.6 ± 0.0 |

| 5n | 2.5 ± 0.2 | 1.8 ± 0.1 | 2.2 ± 0.1 |

| 5o | 0.5 ± 0.0 | 0.4 ± 0.0 | 0.5 ± 0.0 |

| Data sourced from a study on isoxazole-piperazine hybrids.[7] |

The mechanism often involves the modulation of critical cell signaling pathways. The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Certain isoxazole compounds have been shown to trigger apoptosis through the activation of p53, a tumor suppressor gene.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[8] Isoxazole derivatives have been extensively studied for their antimicrobial potential against a broad spectrum of pathogens.[3]

In one study, a series of N³, N⁵-di(substituted)isoxazole-3,5-diamine derivatives were synthesized and evaluated for their antibacterial activity.[8] Several compounds exhibited potent activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, with some showing greater efficacy than the standard drug cloxacillin.[8] Structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups, such as fluorine and chlorine, at the para position of the phenyl rings generally enhanced antibacterial activity.[8]

| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |

| 178d (p-F) | 117 | 98 |

| 178e (p-Cl) | 110 | 90 |

| 178f (p-Cl) | 95 | 85 |

| Cloxacillin (Standard) | 120 | 100 |

| Data sourced from a study on N³, N⁵-di(substituted)isoxazole-3,5-diamines.[8] |

The structural features influencing antimicrobial potency can be summarized in a logical relationship diagram.

Anti-inflammatory Activity

Inflammation is a biological process implicated in numerous diseases. Isoxazole derivatives have been developed as anti-inflammatory agents, most notably as inhibitors of cyclooxygenase (COX) enzymes.[9] For example, some isoxazole derivatives have been shown to exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema assays, a standard model for acute inflammation.[9] The mechanism often involves the inhibition of pro-inflammatory mediators.

Enzyme Inhibition

The specific and potent inhibition of enzymes is a cornerstone of modern drug discovery. Isoxazole-aniline derivatives have been explored as inhibitors for various enzyme targets.

-

Xanthine Oxidase (XO): XO is a key enzyme in purine metabolism, and its inhibitors are used to treat gout and hyperuricemia.[10] A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, which hybridize the isoxazole and indole scaffolds, were designed as novel XO inhibitors. Compound 6c from this series showed potent inhibitory activity with an IC₅₀ value of 0.13 µM, significantly more potent than the drug allopurinol (IC₅₀ = 2.93 µM).[10] Enzyme kinetic studies revealed a mixed-type inhibition mechanism.[10]

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that degrades endocannabinoids like anandamide. Inhibiting FAAH can potentiate the endocannabinoid system's effects, offering therapeutic potential for inflammatory conditions. A series of 3-carboxamido-5-aryl-isoxazoles were identified as significant FAAH inhibitors, with compound 39 showing an IC₅₀ of 0.088 µM and protective effects in a mouse model of colitis.[11]

| Target Enzyme | Derivative Series | Lead Compound | IC₅₀ Value |

| Xanthine Oxidase | 5-(Indol-5-yl)isoxazole-3-carboxylic acids | 6c | 0.13 µM |

| FAAH | 3-Carboxamido-5-aryl-isoxazoles | 39 | 0.088 µM |

| Data sourced from studies on XO[10] and FAAH inhibitors.[11] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of biological activity. The following are methodologies for key assays cited in the literature for isoxazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, Huh7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[12]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in culture media to achieve the desired final concentrations. The media in the wells is replaced with the compound-containing media, and the plates are incubated for 48-72 hours. A vehicle control (0.1% DMSO in media) is included.[12]

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Formazan Solubilization: The media is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO or isopropanol.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antibacterial Susceptibility Testing

This method is used for preliminary screening of antibacterial activity.[4]

-

Media Preparation: Nutrient agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension (e.g., 0.5 McFarland standard) of the test bacterium (e.g., S. aureus, E. coli).

-

Well/Cup Creation: Sterile wells or "cups" (typically 6 mm in diameter) are made in the agar using a sterile borer.

-

Compound Application: A fixed volume (e.g., 40-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) is added to each well. A solvent control and a standard antibiotic (e.g., Benzylpenicillin) are also tested.[4]

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters. A larger zone indicates greater antibacterial activity.

This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

-

Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5x10⁵ CFU/mL.

-

Controls: A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8]

Conclusion and Future Perspectives

The this compound scaffold and its close analogues represent a highly promising class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The modular nature of their synthesis allows for extensive chemical exploration and optimization of activity, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to guide rational drug design.

-

In Vivo Efficacy: Translating promising in vitro results into animal models to assess efficacy, toxicity, and pharmacokinetics.

-

Expansion of Chemical Diversity: Synthesizing new libraries of derivatives with diverse substitution patterns to further explore structure-activity relationships and identify novel biological activities.

-

Combination Therapies: Investigating the potential of these derivatives to act synergistically with existing therapeutic agents to enhance efficacy and overcome resistance.

This versatile chemical framework continues to be a fertile ground for the discovery of next-generation therapeutics.

References

- 1. biolmolchem.com [biolmolchem.com]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. researchgate.net [researchgate.net]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. mdpi.com [mdpi.com]

- 6. espublisher.com [espublisher.com]

- 7. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Silico Prediction of 3-(Isoxazol-5-yl)aniline Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 3-(Isoxazol-5-yl)aniline. In the absence of extensive experimental data for this specific molecule, this document serves as a detailed procedural whitepaper for researchers, scientists, and drug development professionals. It outlines a systematic workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed methodologies for these computational experiments are provided, along with templates for data presentation and visualizations of workflows and relevant signaling pathways to guide future research and hypothesis-driven experimental validation.

Introduction

The isoxazole moiety is a prominent scaffold in medicinal chemistry, present in a variety of clinically approved drugs and bioactive compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents. The subject of this guide, this compound, is an isoxazole derivative with potential for diverse biological activities owing to its aromatic amine and isoxazole ring systems.

In silico methods, or computer-aided drug design (CADD), have become indispensable in modern drug discovery.[4] These computational techniques accelerate the identification of lead compounds, elucidate mechanisms of action, and predict pharmacokinetic and toxicological profiles, thereby reducing the time and cost associated with traditional high-throughput screening.[4][5] This guide delineates a robust, multi-step in silico workflow to predict the bioactivity of this compound, providing a foundational roadmap for its potential therapeutic applications.

Proposed In Silico Prediction Workflow

The computational evaluation of this compound follows a logical progression from broad, ligand-based predictions to more specific, structure-based analyses. This workflow is designed to build a comprehensive bioactivity profile, starting with identifying potential molecular targets and culminating in an assessment of its drug-like properties.

Caption: A general workflow for the in silico prediction of bioactivity.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments outlined in the workflow.

Compound Preparation

Accurate 2D and 3D representations of this compound are critical for all subsequent computational analyses.

Protocol:

-

2D Structure Generation: Obtain the 2D structure of this compound from a chemical database such as PubChem or draw it using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

SMILES String Generation: Convert the 2D structure to a SMILES (Simplified Molecular-Input Line-Entry System) string.

-

3D Structure Generation: Use a molecular modeling program (e.g., Avogadro, Discovery Studio) to convert the 2D structure or SMILES string into a 3D conformation.

-

Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.[6] Save the optimized structure in a standard format (e.g., .mol, .sdf, .pdbqt).

Target Identification and Validation

Identifying the potential molecular targets of this compound is the first step in elucidating its bioactivity.[6] This can be achieved through both ligand-based and structure-based approaches.

Protocol: Ligand-Based Target Prediction

-

Utilize Online Servers: Employ web-based tools such as SwissTargetPrediction, PharmMapper, or SuperPred.[6]

-

Input Structure: Submit the SMILES string or the 2D structure of this compound to the servers.

-

Analyze Results: The servers will provide a ranked list of potential protein targets based on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[6]

Protocol: Structure-Based (Inverse Docking) Target Prediction

-

Prepare Ligand: Use the energy-minimized 3D structure of this compound.

-

Screen Against Protein Database: Use inverse docking software (e.g., idock, TarFisDock) to screen the ligand against a library of known protein binding sites.[6][7]

-

Rank Targets: The output will be a list of proteins ranked by the predicted binding affinity of the compound to their respective binding pockets.[7]

Target Validation and Prioritization:

-

Consolidate the lists of potential targets from all methods.

-

Prioritize targets based on their relevance to human diseases, druggability, and the confidence scores from the prediction servers.

Molecular Docking

Once high-priority targets are identified, molecular docking predicts the binding mode and affinity of this compound to each target.[5][8]

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[8]

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of this compound.

-

Assign rotatable bonds to allow for conformational flexibility.

-

-

Binding Site Definition:

-

Define the binding site on the target protein, typically by creating a grid box around the active site residues identified from the literature or co-crystallized ligands.[6]

-

-

Docking Simulation:

-

Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.[6] The program will generate multiple binding poses of the ligand within the defined binding site.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding energy scores (e.g., kcal/mol) and the clustering of poses.[6]

-

Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[9][10][11] For this compound, a QSAR model can be developed using a dataset of structurally similar isoxazole derivatives with known activities against a specific target identified in the previous steps.

Protocol:

-

Data Set Collection: Compile a dataset of isoxazole derivatives with experimentally determined biological activities (e.g., IC50, EC50) against a selected target. The data should span a wide range of activity values.

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Dragon.

-

Model Building: Divide the dataset into a training set and a test set. Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity for the training set.[10][11]

-

Model Validation: Validate the predictive power of the QSAR model using the test set and various statistical metrics (e.g., q², r²_pred).[10]

-

Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.

Pharmacophore Modeling

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[12][13]

Protocol:

-

Model Generation (Ligand-Based):

-

Align a set of active isoxazole derivatives that bind to the same target.

-

Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.

-

Generate a 3D pharmacophore model that represents the spatial arrangement of these features.

-

-

Model Generation (Structure-Based):

-

Analyze the key interactions between a known ligand and its target protein from a co-crystallized structure or a docking pose.

-

Generate a pharmacophore model based on these interaction points.

-

-

Model Validation: Validate the pharmacophore model by screening it against a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

Screening: Screen the 3D structure of this compound against the validated pharmacophore model to determine if it fits the required features for binding.

ADMET Prediction

Assessing the pharmacokinetic and toxicological properties of a compound is crucial in the early stages of drug discovery.[5]

Protocol:

-

Utilize Prediction Models: Employ in silico ADMET prediction tools, which can be standalone software (e.g., QikProp, Discovery Studio ADMET) or web servers (e.g., SwissADME, admetSAR).

-

Input Structure: Provide the structure of this compound.

-

Analyze Properties: Evaluate a range of predicted properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

-

-

Drug-Likeness Evaluation: Assess compliance with rules like Lipinski's Rule of Five and Veber's rules to predict oral bioavailability.[14]

Data Presentation

All quantitative data generated from the in silico analyses should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Predicted Potential Targets for this compound

| Prediction Method | Target Name | Target Class | Confidence Score | Disease Relevance |

|---|---|---|---|---|

| Ligand-Based | (Example: Kinase X) | Kinase | (e.g., 0.85) | (e.g., Cancer) |

| Inverse Docking | (Example: GPCR Y) | GPCR | (e.g., -9.5 kcal/mol) | (e.g., Inflammation) |

| ... | ... | ... | ... | ... |

Table 2: Molecular Docking Results for this compound

| Target PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| (e.g., 4ZVM) | (e.g., -8.2) | (e.g., TYR155, LYS67) | (e.g., H-Bond, Pi-Stacking) |

| (e.g., 3LN1) | (e.g., -7.9) | (e.g., ARG513, VAL523) | (e.g., H-Bond, Hydrophobic) |

| ... | ... | ... | ... |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range | Assessment |

|---|---|---|---|

| Absorption | |||

| HIA | (e.g., >90%) | High | Good |

| Caco-2 Permeability | (e.g., High) | High | Good |

| Distribution | |||

| BBB Permeant | (e.g., No) | Yes/No | Low CNS Side Effects |

| Plasma Protein Binding | (e.g., <90%) | <90% | Favorable |

| Metabolism | |||

| CYP2D6 Inhibitor | (e.g., No) | No | Low Drug-Drug Interaction Risk |

| CYP3A4 Inhibitor | (e.g., Yes) | No | Potential Drug-Drug Interaction |

| Toxicity | |||

| AMES Mutagenicity | (e.g., Non-mutagen) | Non-mutagen | Safe |

| Hepatotoxicity | (e.g., Low) | Low | Safe |

| Drug-Likeness |

| Lipinski's Rule of 5 | (e.g., 0 violations) | ≤ 1 violation | Good Oral Bioavailability |

Visualization of Potential Signaling Pathways

Based on the predicted targets, diagrams of relevant signaling pathways can be generated to hypothesize the mechanism of action of this compound. For instance, if a kinase is identified as a high-priority target, the corresponding pathway can be visualized.

Example: Hypothetical Inhibition of a Kinase Signaling Pathway

If molecular docking and QSAR analyses predict that this compound inhibits a key kinase (e.g., a receptor tyrosine kinase), the following diagram illustrates its potential downstream effects.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Directions

This guide has presented a comprehensive in silico workflow for predicting the bioactivity of this compound. By systematically applying techniques such as target prediction, molecular docking, QSAR, pharmacophore modeling, and ADMET analysis, researchers can generate a robust, data-driven hypothesis regarding the compound's therapeutic potential and mechanism of action. The methodologies and data presentation formats provided herein offer a standardized approach to this computational investigation.

It is critical to emphasize that in silico predictions are hypothetical and must be validated through experimental assays.[5] The findings from this workflow should be used to prioritize and guide future wet-lab experiments, such as in vitro enzyme inhibition assays, cell-based functional assays, and eventually, in vivo studies, to confirm the predicted biological activities of this compound.

References

- 1. ijpca.org [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. tandfonline.com [tandfonline.com]

- 10. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

3-(Isoxazol-5-yl)aniline: A Versatile Scaffold for Kinase Inhibitor Discovery in Modern Medicinal Chemistry

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 3-(isoxazol-5-yl)aniline is emerging as a privileged scaffold in medicinal chemistry, demonstrating significant potential as a core building block for the development of novel kinase inhibitors. This in-depth technical guide explores the synthesis, chemical properties, and therapeutic applications of this versatile molecule, providing valuable insights for researchers, scientists, and drug development professionals.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in numerous biologically active compounds. When coupled with an aniline moiety at the 3-position of the isoxazole, the resulting this compound structure offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and synthetic tractability, making it an attractive starting point for the design of targeted therapeutics.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic routes. A common approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine to form the isoxazole ring, followed by functional group manipulations to introduce the aniline moiety.

A representative synthetic pathway is outlined below:

Figure 1: A generalized synthetic workflow for the preparation of this compound derivatives.

Experimental Protocol: Representative Synthesis of a meta-Substituted Aniline from an Isoxazol-3-yl-Substituted 1,3-Diketone

This protocol is adapted from a known procedure for the synthesis of meta-hetarylanilines and represents a plausible method for obtaining the this compound core.

Materials:

-

Isoxazol-3-yl-substituted 1,3-diketone

-

Enaminone

-

Acetic acid

-

Molecular sieves (3 Å)

-

Acetone

Procedure:

-

To a solution of the isoxazol-3-yl-substituted 1,3-diketone (0.3 mmol) in acetone (1 mL), add the enaminone (0.45 mmol), acetic acid (30 mol %), and molecular sieves (300 mg).

-

Heat the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired meta-substituted aniline.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The this compound scaffold has garnered significant interest as a key component in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation.[1][2][3][4][5] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Several studies have explored isoxazole-containing compounds as inhibitors of p38 MAPK.[3]

Figure 2: The p38 MAPK signaling pathway and the inhibitory action of this compound derivatives.

The aniline nitrogen of the scaffold can act as a hydrogen bond donor, interacting with key residues in the ATP-binding pocket of the kinase, while the isoxazole and phenyl rings can engage in favorable hydrophobic and aromatic interactions.

Table 1: Representative Biological Activity of Isoxazole-based p38 MAPK Inhibitors

| Compound ID | Target Kinase | IC50 (µM) | Assay Type |

| Isoxazole 3 | JNK3 | 0.007 | Biochemical |

| Isoxazole 3 | p38 | 0.004 | Biochemical |

| Compound 27 | JNK3 | 0.007 | Biochemical |

| Compound 27 | p38 | >10 | Biochemical |

| Compound 28 | JNK3 | 0.006 | Biochemical |

| Compound 28 | p38 | >10 | Biochemical |

Note: Data is for isoxazole derivatives, not specifically this compound, but illustrates the potential of the isoxazole scaffold.[3]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGF and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6][7][8][9][10] Consequently, inhibiting VEGFR signaling is a well-established anti-cancer strategy. The this compound scaffold has been explored for the development of VEGFR-2 inhibitors.[1]

Figure 3: The VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

The structural features of this compound allow for the design of molecules that can effectively occupy the ATP-binding site of VEGFR-2, disrupting its catalytic activity and downstream signaling.

Table 2: Representative Biological Activity of Isoxazole-based VEGFR-2 Inhibitors

| Compound Class | Target Kinase | IC50 (µM) |

| Quinone-isoxazole derivative | VEGFR-1 | 0.65 |

| Quinone-isoxazole derivative | VEGFR-2 | 7.1 |

| Isoxazole Chalcone Derivative | DU145 cell line | 0.96 |

Note: Data is for isoxazole-containing compounds and serves to illustrate the potential of the scaffold in VEGFR inhibition.

Experimental Protocol: In Vitro Kinase Assay

The following is a general protocol for determining the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Recombinant kinase (e.g., p38α or VEGFR-2)

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (dissolved in DMSO)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, the recombinant kinase, and the kinase substrate.

-

Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a control with DMSO only (no inhibitor).

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

-

Spot a portion of each reaction mixture onto a phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. Its favorable chemical properties and synthetic accessibility make it an attractive scaffold for generating libraries of compounds for high-throughput screening. The demonstrated potential of isoxazole-containing molecules to inhibit key kinases such as p38 MAPK and VEGFR-2 highlights the promise of the this compound core in the discovery of new therapeutics for cancer and inflammatory diseases. Further exploration and derivatization of this scaffold are warranted to unlock its full therapeutic potential.

References

- 1. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]

- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery of Novel Isoxazole-Containing Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a plethora of bioactive compounds with a broad spectrum of therapeutic applications. This technical guide delves into the discovery of novel isoxazole-containing compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information compiled herein aims to serve as a comprehensive resource for researchers actively engaged in the pursuit of innovative therapeutics.

A Versatile Core: The Broad Bioactivity of Isoxazole Derivatives

Isoxazole-containing molecules have demonstrated remarkable efficacy across various therapeutic areas. Their biological activities are diverse, encompassing anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This versatility stems from the isoxazole ring's ability to engage in various non-covalent interactions with biological targets, coupled with its favorable physicochemical properties that contribute to improved pharmacokinetic profiles.[1]

Recent research has focused on the rational design and synthesis of novel isoxazole derivatives targeting specific enzymes and signaling pathways implicated in disease pathogenesis. This has led to the discovery of potent inhibitors of kinases, heat shock proteins, and viral enzymes, paving the way for the development of next-generation targeted therapies.

Quantitative Bioactivity of Novel Isoxazole Compounds

The following tables summarize the quantitative data for recently discovered isoxazole-containing compounds, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of Novel Isoxazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| VER50589 | HCT116 (Colon) | Proliferation | 0.0719 | [1] |

| Compound 5 | HeLa (Cervical) | Cytotoxicity (MTT) | 2.06 | [2] |

| Compound 1 | MCF-7 (Breast) | Cytotoxicity (MTT) | 0.31 | [2] |

| Compound 2d | Hep3B (Liver) | Cytotoxicity | ~23 µg/ml | [3] |

| Compound 2d | HeLa (Cervical) | Cytotoxicity | 15.48 µg/ml | [3] |

| Compound 2a | MCF-7 (Breast) | Cytotoxicity | 39.80 µg/ml | [3] |

| Isoxazoline 16c | HT1080 (Fibrosarcoma) | Cytotoxicity | 9.02 | [4] |

| Isoxazole 25a | HepG2 (Liver) | Antitumor | 6.38 | [5] |

| Isoxazole 25a | MCF-7 (Breast) | Antitumor | 9.96 | [5] |

| Isoxazole 25a | HCT-116 (Colon) | Antitumor | 8.42 | [5] |

Table 2: Kinase Inhibitory Activity of Novel Isoxazole Derivatives

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| Compound 3 | JNK3 | Biochemical | - | [6] |

| Compound 27 | JNK (cell-based) | Cell-based | 1500 | [6] |

| Compound 29 | JNK3 | Biochemical | 24 | [6] |

| Compound 2 | JNK3 | Biochemical | 7 | [6] |

| Compound 2 | p38 | Biochemical | 4 | [6] |

| Isoxazole 25a | EGFR-TK | Kinase Assay | 54 | [5] |

| Isoxazole 10a | EGFR-TK | Kinase Assay | 64 | [5] |

| Isoxazole 10b | EGFR-TK | Kinase Assay | 66 | [5] |

Table 3: Antimicrobial and Antiviral Activity of Novel Isoxazole Derivatives

| Compound ID | Target Organism/Virus | Activity | MIC / Inhibition Rate | Reference |

| Compound 7b | Escherichia coli | Antibacterial | MIC: 15 mg/mL | [7] |

| Compound 7b | Pseudomonas aeruginosa | Antibacterial | MIC: 30 mg/mL | [7] |

| Compound 7t | Tobacco Mosaic Virus (TMV) | Antiviral (Curative) | 68.8% | [8] |

| Compound 7t | Tobacco Mosaic Virus (TMV) | Antiviral (Protection) | 74.8% | [8] |

| Compound 7t | Tobacco Mosaic Virus (TMV) | Antiviral (Inactivation) | 96.9% | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of bioactive isoxazole compounds.

Synthesis of Isoxazole-Carboxamide Derivatives

This protocol describes a general procedure for the synthesis of isoxazole-carboxamide derivatives, a class of compounds that has shown promising anticancer activity.[3]

Materials:

-

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1)

-

Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Appropriate aniline derivative

-

1% Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Nitrogen gas

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1) (1.5 mmol) in 12 ml of dichloromethane.

-

To this mixture, add DMAP (0.3 mmol) and EDC (1.8 mmol).

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes.

-

Add the appropriate aniline derivative (1.8 mmol) to the mixture.

-

Continue stirring for 24-48 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and extract with 1% NaHCO₃ solution followed by brine.

-

Dry the organic layer, evaporate the solvent, and purify the crude product as necessary.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, Hep3B)

-

Complete cell culture medium

-

96-well plates

-

Test isoxazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test isoxazole compounds and incubate for 72 hours.

-

Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate at 37°C for 15 minutes with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Kinase Inhibition Assay (JNK Kinase)

This protocol outlines a non-radiometric method for determining the inhibitory activity of isoxazole compounds against c-Jun N-terminal kinase (JNK).[6]

Materials:

-

Active recombinant JNK1, JNK2, or JNK3

-

JNK substrate (e.g., GST-c-Jun (1-79))

-

Test isoxazole compounds

-

Kinase Assay Buffer

-

ATP solution (non-radioactive)

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and Western blotting apparatus

-

PVDF membrane

-

Primary antibody (e.g., Rabbit anti-phospho-c-Jun (Ser63))

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Set up kinase reactions by combining the active JNK enzyme, JNK substrate, and various concentrations of the test compound in the kinase assay buffer.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary anti-phospho-c-Jun antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities.

-

Calculate the percentage of JNK inhibition and determine the IC50 value.

Antibacterial Susceptibility Testing (Cup-Plate Agar Diffusion Method)

This method is used to determine the antibacterial activity of isoxazole derivatives.[9][10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar broth

-

Sterile Petri dishes

-

Test isoxazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Benzylpenicillin)

-

Sterile borer

Procedure:

-

Prepare nutrient agar plates and inoculate them with a 24-hour old subculture of the test bacteria.

-

Allow the agar to solidify.

-

Using a sterile borer, create cups (10 mm diameter) in the agar.

-

Fill the cups with 0.04 ml (40 µg) of the test compound solution.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition in millimeters.

-

Compare the results with a standard antibiotic.

Visualizing the Science: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and mechanism of action of bioactive isoxazole compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MTT (Assay protocol [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ijrrjournal.com [ijrrjournal.com]

Exploring the structure-activity relationship (SAR) of 3-(Isoxazol-5-yl)aniline analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(Isoxazol-5-yl)aniline Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors targeting a range of biological entities, most notably protein kinases. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of analogs based on this core. We present a detailed analysis of how structural modifications influence biological activity, supported by quantitative data from various studies. This document includes detailed experimental protocols for key synthetic and biological assays and utilizes diagrams to visualize complex pathways and workflows, offering a valuable resource for the rational design of novel therapeutic agents.

Introduction: The this compound Scaffold

The isoxazole ring system is a five-membered heterocycle that is frequently incorporated into bioactive molecules due to its unique electronic properties and ability to participate in various non-covalent interactions.[1] When combined with an aniline moiety, specifically in the this compound arrangement, the resulting scaffold becomes a powerful pharmacophore for kinase inhibition. The aniline nitrogen can act as a crucial hydrogen bond donor, while the isoxazole nitrogen serves as an acceptor, allowing these molecules to bind effectively to the hinge region of the ATP-binding pocket in many kinases.[2]

Isoxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] This guide will focus on elucidating the SAR of this specific analog class to inform the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

General Synthetic Strategies

The synthesis of this compound analogs can be achieved through several reliable synthetic routes. A common and versatile method involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne to form the isoxazole core.[1][5] Subsequent functional group manipulations, such as Suzuki couplings or nucleophilic aromatic substitutions, allow for the diversification of substituents on the core structure.[6][7]

A representative synthetic workflow is outlined below. This multi-step process typically begins with commercially available starting materials and allows for the late-stage introduction of diversity, which is highly advantageous for building a library of analogs for SAR studies.[8][9][10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature, position, and stereochemistry of substituents on both the aniline and isoxazole ring systems.

Kinase Inhibition

This scaffold has been extensively explored for its ability to inhibit various protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[4]

c-Jun N-terminal Kinase (JNK) Inhibition:

A novel class of isoxazole derivatives was identified as highly potent JNK1/3 inhibitors.[6] An extensive SAR study revealed that specific substitutions were crucial for both potency and selectivity against other kinases like p38.[6] For instance, replacing a fluoro-phenyl group at the 4-position of the isoxazole with an N-methyl pyrazole maintained JNK3 potency while significantly increasing selectivity over p38.[6] However, sterically bulky groups in this position were found to reduce JNK potency.[6]

| Compound ID | R Group (Isoxazole C4-position) | JNK1 IC50 (nM) | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |

| 3 | 4-Fluorophenyl | 26 | 7 | 4 | ~0.6 |

| 24 | Methyl | >250 | 70 | >1000 | >14 |

| 25 | N-Methyl Pyrazole | - | 8 | >1000 | >125 |